![molecular formula C60H60O12 B133443 4-Methyl-1-acetoxycalix[6]arene CAS No. 141137-71-5](/img/structure/B133443.png)

4-Methyl-1-acetoxycalix[6]arene

概要

説明

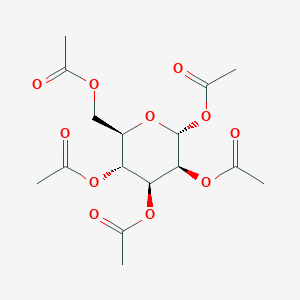

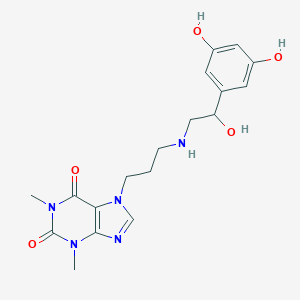

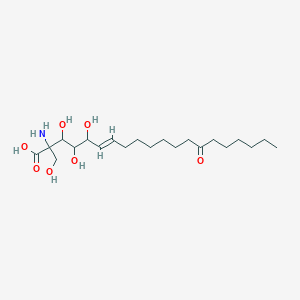

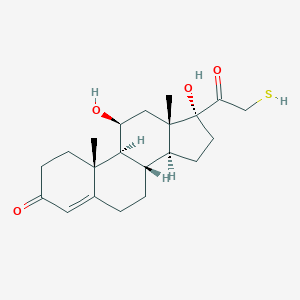

Calixarenes are a class of macrocyclic compounds with a wide range of applications due to their ability to act as hosts for various guest molecules. The specific compound of interest, 4-Methyl-1-acetoxycalix arene, is a derivative of calix arene, which is a macrocycle composed of six phenolic units linked by methylene bridges. This compound is part of a larger family of calixarenes that have been functionalized to enhance their binding properties and selectivity towards different substrates.

Synthesis Analysis

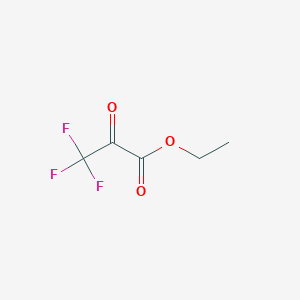

The synthesis of calixarene derivatives often involves stepwise functionalization of the hydroxyl groups or the methylene bridges. For example, the hexabromocalix arene can react with various alcohols to afford hexasubstituted methylene-functionalised calixarenes, which can then be further functionalized using acetylation or click chemistry . Similarly, calix arenes and calix arenes can be synthesized starting from benzaldehydes and further functionalized at the methylene bridge . The synthesis of 4-Methyl-1-acetoxycalix arene would likely follow a similar pathway, involving the acetylation of the phenolic oxygens of calix arene .

Molecular Structure Analysis

The molecular structure of calixarene derivatives is crucial for their function as host molecules. The structure of 25-Acetoxy-26,27,28-trimethoxycalix arene, a related compound, has been determined by X-ray diffraction to possess a partial cone conformation . This conformation is significant as it affects the compound's ability to interact with guest molecules. Although the exact structure of 4-Methyl-1-acetoxycalix arene is not provided, it can be inferred that the acetoxy group would influence the overall conformation and thus the binding properties of the molecule.

Chemical Reactions Analysis

Calixarenes undergo various chemical reactions to introduce functional groups that enhance their binding capabilities. For instance, the synthesis of a di-imidazolyl-di-methoxy acetamido p-tert-butylcalix arene involves reacting a di-methyl ester di-methoxy derivative with histamine . The functionalization of calixarenes at the methylene bridges can be achieved through reactions with alkyl halides and carbon dioxide, as demonstrated by the synthesis of 2-alkyl- and 2-carboxy-p-tert-butylcalix arenes . These reactions are indicative of the types of chemical modifications that 4-Methyl-1-acetoxycalix arene might undergo to achieve desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of calixarenes are largely determined by their conformation and the nature of their substituents. The partial cone conformation observed in some calixarene derivatives suggests a certain flexibility and adaptability in binding guest molecules . The introduction of functional groups such as acetoxy, methoxy, and imidazolyl groups can significantly alter the binding properties of calixarenes, as seen in the complexation studies of di-imidazolyl acetamido p-tert-butylcalix arene with various metal cations . The binding properties of calixarenes with mixed ligating functional groups have also been explored, revealing the formation of complexes with different stoichiometries depending on the ligand and cation . These studies provide insight into how the physical and chemical properties of 4-Methyl-1-acetoxycalix arene might be tailored for specific applications.

科学的研究の応用

Synthesis and Chemical Properties

Synthesis and Structural Analysis : 4-Methyl-1-acetoxycalix[6]arene has been utilized in the synthesis of various calixarene derivatives. It undergoes intramolecular SNAr reactions, leading to the formation of mono- and dixanthone calixarene derivatives (Kogan & Biali, 2007). Additionally, methods for the functionalization of calixarenes, including calix[6]arenes, have been developed to introduce various functional groups in place of p-t-butyl groups (Gutsche & Lin, 1986).

Calixarene Derivatives Synthesis : Trianionic calix[4]arene monoalkoxy derivatives have been synthesized using a method involving treatment with iodomethane and sodium cyanide, followed by hydrolysis to produce tris[(carboxy)methyl]-monoalkoxy derivatives (Suwińska et al., 2008).

Industrial and Technological Applications

Electronic and Semiconductor Industries : 4-Methyl-1-acetoxycalix[6]arene has been applied in the semiconductor industry, particularly in gate processing for complementary metal-oxide-semiconductor (CMOS) technology. It has demonstrated capabilities for achieving gate lengths from 10 to 30 nm, which are beyond the limits of conventional negative resists (Rooks & Aviram, 1999).

Selective Laser Ablation : The compound has been studied for its application in selective laser ablation, particularly in high-resolution laser dry development processes. This method offers an alternative to wet development in resist processing, enabling the formation of high aspect ratio patterns (Perera et al., 2012).

Analytical Chemistry Applications

- Potentiometric Detection in Flow-injection Analysis : 4-Methyl-1-acetoxycalix[6]arene-based compounds have been explored for use in potentiometric detection within flow-injection analysis systems. This application is significant for the determination of sodium in clinical samples, offering improved precision and accuracy compared to traditional methods (Telting-Diaz et al., 1991).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(38,39,40,41,42-pentaacetyloxy-5,11,17,23,29,35-hexamethyl-37-heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H60O12/c1-31-13-43-25-45-15-32(2)17-47(56(45)68-38(8)62)27-49-19-34(4)21-51(58(49)70-40(10)64)29-53-23-36(6)24-54(60(53)72-42(12)66)30-52-22-35(5)20-50(59(52)71-41(11)65)28-48-18-33(3)16-46(57(48)69-39(9)63)26-44(14-31)55(43)67-37(7)61/h13-24H,25-30H2,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWRSSJEXBSVJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)CC3=CC(=CC(=C3OC(=O)C)CC4=CC(=CC(=C4OC(=O)C)CC5=CC(=CC(=C5OC(=O)C)CC6=C(C(=CC(=C6)C)CC7=C(C(=CC(=C7)C)C2)OC(=O)C)OC(=O)C)C)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H60O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376196 | |

| Record name | 4-Methyl-1-acetoxycalix[6]arene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

973.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1-acetoxycalix[6]arene | |

CAS RN |

141137-71-5 | |

| Record name | 4-Methyl-1-acetoxycalix[6]arene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methylspiro[1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol](/img/structure/B133379.png)

![[1-Amino-2-(1h-imidazol-5-yl)ethyl]phosphonic acid](/img/structure/B133389.png)

![Methyl 6-chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate](/img/structure/B133396.png)